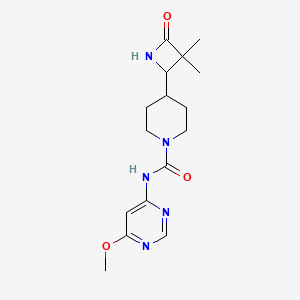

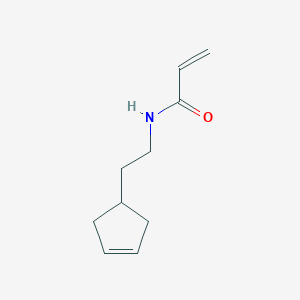

![molecular formula C20H18F2N4O3S B2384432 N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034394-84-6](/img/structure/B2384432.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.

Aplicaciones Científicas De Investigación

-

Supramolecular Organic Frameworks

- Field : Crystal Engineering .

- Application : The compound is used in the construction of supramolecular organic frameworks (SOFs). These are constructed from cucurbit[n]uril-based 2pseudorotaxanes by orthogonal and/or parallel π–π interactions between 4,4′-bipyridin-1-ium units .

- Method : In the crystal structure, 2pseudorotaxane (CB [6]· 1) forms an interwoven Chinese knot-like framework with high thermal stability .

- Results : The resulting structure has high thermal stability .

-

Palladium-Catalyzed Ortho C–H Arylation

- Field : Organic Chemistry .

- Application : The compound is used as a ligand in the Pd-catalyzed direct C−H arylation of unprotected anilines .

- Method : The ligand [2,2′-bipyridin]-6(1H)-one drives the chemoselectivity by kinetic differentiation in the product-forming step, while playing a cooperating role in the C−H cleavage step .

- Results : The reaction results in the direct C−H arylation of unprotected anilines with no competition of the N-arylation product .

-

Electrochemiluminescence

- Field : Materials Chemistry .

- Application : The compound is used in the synthesis of electrochemiluminescent materials .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Engineering

- Field : Crystallography .

- Application : The compound is used in crystal engineering through charge-assisted hydrogen bonds, multiple C-H⋯O bonds and π-π Stacking .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

-

Bioanalysis

- Field : Biochemistry .

- Application : The compound is used in the synthesis of functionalized gold nanoparticles with electrochemiluminescence activity, which is of great potential for application in bioanalysis .

- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .

- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .

-

Crystal Structure Determination

- Field : Crystallography .

- Application : The compound is used in experimental crystal structure determination .

- Method : The specific methods of application or experimental procedures are not detailed in the available resources .

- Results : The results or outcomes obtained are not detailed in the available resources .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O3S/c21-16-2-1-3-17(22)20(16)30(28,29)26-11-7-19(27)25-13-14-4-10-24-18(12-14)15-5-8-23-9-6-15/h1-6,8-10,12,26H,7,11,13H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCCZADDUZDQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)